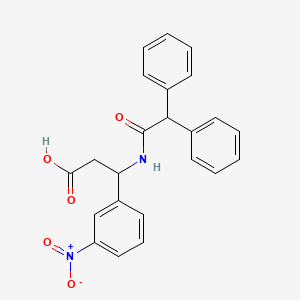
3-Diphenylacetylamino-3-(3-nitro-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-DIPHENYLACETAMIDO)-3-(3-NITROPHENYL)PROPANOIC ACID is an organic compound that features both amide and nitro functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-DIPHENYLACETAMIDO)-3-(3-NITROPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting 2,2-diphenylacetic acid with an appropriate amine under dehydrating conditions.
Introduction of the nitro group: This step might involve nitration of a precursor compound using a mixture of concentrated nitric and sulfuric acids.
Final assembly: The final product can be obtained by coupling the amide and nitro-containing intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Electrophilic substitution: Introduction of various substituents onto the aromatic rings.
Scientific Research Applications
3-(2,2-DIPHENYLACETAMIDO)-3-(3-NITROPHENYL)PROPANOIC ACID may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its interactions with biological macromolecules.
Industry: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, compounds with amide and nitro groups can interact with enzymes or receptors, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-DIPHENYLACETAMIDO)-3-(4-NITROPHENYL)PROPANOIC ACID: Similar structure but with the nitro group in a different position.
3-(2,2-DIPHENYLACETAMIDO)-3-(3-CHLOROPHENYL)PROPANOIC ACID: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The specific positioning of the nitro group and the overall structure of 3-(2,2-DIPHENYLACETAMIDO)-3-(3-NITROPHENYL)PROPANOIC ACID may confer unique biological or chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C23H20N2O5 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-[(2,2-diphenylacetyl)amino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C23H20N2O5/c26-21(27)15-20(18-12-7-13-19(14-18)25(29)30)24-23(28)22(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20,22H,15H2,(H,24,28)(H,26,27) |
InChI Key |
DDNYJANJKVTNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-({[(6-amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B11502113.png)
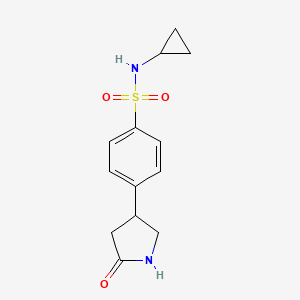
![N-[6,6-dimethyl-2,4-dioxo-1-propyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methylbenzamide](/img/structure/B11502125.png)

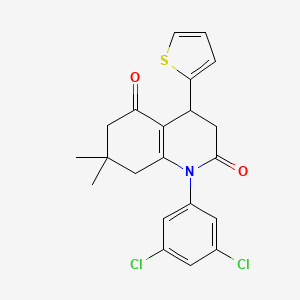
![2-[2-Ethoxy-4-(methoxymethyl)-6-methylpyridin-3-yl]-4,4-diphenyl-3,4-dihydroquinazoline](/img/structure/B11502143.png)
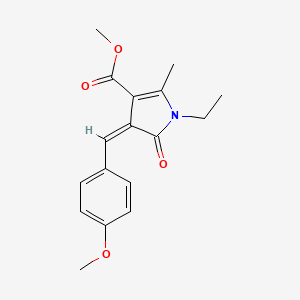
![2-fluoro-N-[4-hydroxy-2,6-dioxo-1-phenyl-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11502150.png)
![ethyl 3-oxo-1-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11502160.png)
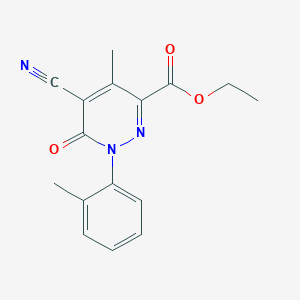
![1-(Thiophen-2-yl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B11502179.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B11502186.png)
![4-[1-(3,4-Diethoxy-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11502193.png)
![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)
